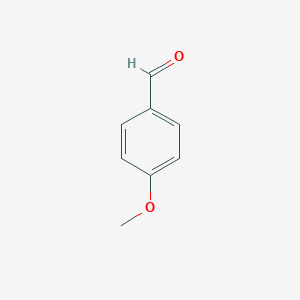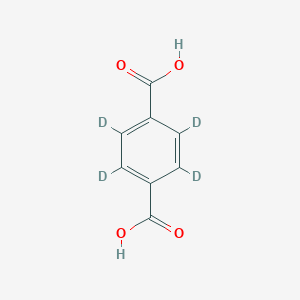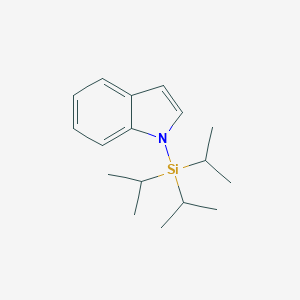![molecular formula C22H42NO8P B044353 [(1S,2S,3R)-2,3-di(hexanoyloxy)cyclopentyl] 2-(trimethylazaniumyl)ethyl phosphate CAS No. 117549-94-7](/img/structure/B44353.png)
[(1S,2S,3R)-2,3-di(hexanoyloxy)cyclopentyl] 2-(trimethylazaniumyl)ethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1S,2S,3R)-2,3-di(hexanoyloxy)cyclopentyl] 2-(trimethylazaniumyl)ethyl phosphate, also known as DHEP, is a synthetic phospholipid that has been extensively studied for its potential in various scientific research applications. It is a cationic lipid that can be used for the delivery of nucleic acids, proteins, and other biomolecules into cells.
Mechanism Of Action
[(1S,2S,3R)-2,3-di(hexanoyloxy)cyclopentyl] 2-(trimethylazaniumyl)ethyl phosphate works by forming liposomes, which are lipid bilayer structures that can encapsulate biomolecules. The cationic charge of [(1S,2S,3R)-2,3-di(hexanoyloxy)cyclopentyl] 2-(trimethylazaniumyl)ethyl phosphate allows it to interact with negatively charged biomolecules, such as nucleic acids, and facilitate their delivery into cells. Once inside the cell, the liposomes can fuse with the cell membrane, releasing the encapsulated biomolecules into the cytoplasm.
Biochemical And Physiological Effects
[(1S,2S,3R)-2,3-di(hexanoyloxy)cyclopentyl] 2-(trimethylazaniumyl)ethyl phosphate has been shown to have low toxicity and high biocompatibility, making it a promising candidate for use in various scientific research applications. It has been shown to be effective in delivering nucleic acids and proteins into cells, and has been used in a variety of in vitro and in vivo studies.
Advantages And Limitations For Lab Experiments
One of the main advantages of [(1S,2S,3R)-2,3-di(hexanoyloxy)cyclopentyl] 2-(trimethylazaniumyl)ethyl phosphate is its high efficiency in delivering biomolecules into cells. It has also been shown to have low toxicity and high biocompatibility, making it a safe and effective option for use in various scientific research applications. However, one limitation of [(1S,2S,3R)-2,3-di(hexanoyloxy)cyclopentyl] 2-(trimethylazaniumyl)ethyl phosphate is its relatively high cost compared to other transfection agents.
Future Directions
There are many potential future directions for the use of [(1S,2S,3R)-2,3-di(hexanoyloxy)cyclopentyl] 2-(trimethylazaniumyl)ethyl phosphate in scientific research. One area of focus is the development of [(1S,2S,3R)-2,3-di(hexanoyloxy)cyclopentyl] 2-(trimethylazaniumyl)ethyl phosphate-based vaccines, which could be used to deliver antigens and adjuvants into cells to stimulate an immune response. Another potential direction is the use of [(1S,2S,3R)-2,3-di(hexanoyloxy)cyclopentyl] 2-(trimethylazaniumyl)ethyl phosphate for the delivery of CRISPR/Cas9 gene editing systems into cells. Additionally, further research is needed to optimize the synthesis and formulation of [(1S,2S,3R)-2,3-di(hexanoyloxy)cyclopentyl] 2-(trimethylazaniumyl)ethyl phosphate for use in various scientific research applications.
Synthesis Methods
[(1S,2S,3R)-2,3-di(hexanoyloxy)cyclopentyl] 2-(trimethylazaniumyl)ethyl phosphate can be synthesized using a variety of methods, including the reaction of cyclopentyl diol with hexanoyl chloride followed by the reaction of the resulting cyclopentyl hexanoate with 2-(trimethylammonio)ethyl phosphate. The resulting [(1S,2S,3R)-2,3-di(hexanoyloxy)cyclopentyl] 2-(trimethylazaniumyl)ethyl phosphate can be purified using chromatography techniques.
Scientific Research Applications
[(1S,2S,3R)-2,3-di(hexanoyloxy)cyclopentyl] 2-(trimethylazaniumyl)ethyl phosphate has been extensively studied for its potential in various scientific research applications, including gene therapy, drug delivery, and vaccine development. It has been shown to be an effective transfection agent for the delivery of nucleic acids, such as plasmid DNA and siRNA, into cells. [(1S,2S,3R)-2,3-di(hexanoyloxy)cyclopentyl] 2-(trimethylazaniumyl)ethyl phosphate has also been used for the delivery of proteins and peptides into cells, as well as for the development of lipid-based vaccines.
properties
CAS RN |
117549-94-7 |
|---|---|
Product Name |
[(1S,2S,3R)-2,3-di(hexanoyloxy)cyclopentyl] 2-(trimethylazaniumyl)ethyl phosphate |
Molecular Formula |
C22H42NO8P |
Molecular Weight |
479.5 g/mol |
IUPAC Name |
[(1S,2S,3R)-2,3-di(hexanoyloxy)cyclopentyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C22H42NO8P/c1-6-8-10-12-20(24)29-18-14-15-19(22(18)30-21(25)13-11-9-7-2)31-32(26,27)28-17-16-23(3,4)5/h18-19,22H,6-17H2,1-5H3/t18-,19+,22+/m1/s1 |
InChI Key |
YDWZHMDKWNAPFJ-DXIQSLLYSA-N |
Isomeric SMILES |
CCCCCC(=O)O[C@@H]1CC[C@@H]([C@H]1OC(=O)CCCCC)OP(=O)([O-])OCC[N+](C)(C)C |
SMILES |
CCCCCC(=O)OC1CCC(C1OC(=O)CCCCC)OP(=O)([O-])OCC[N+](C)(C)C |
Canonical SMILES |
CCCCCC(=O)OC1CCC(C1OC(=O)CCCCC)OP(=O)([O-])OCC[N+](C)(C)C |
synonyms |
1-O-(phosphocholine)-2,3-O-dihexanoylcyclopentane-1,2,3-triol 1-O-(phosphocholine)-2,3-O-dihexanoylcyclopentane-1,2,3-triol, (+)-isomer 1-PDHCT |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(8S,13S,14S,16R,17R)-17-hydroxy-16-iodo-13-methyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B44270.png)
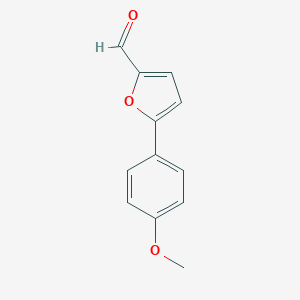
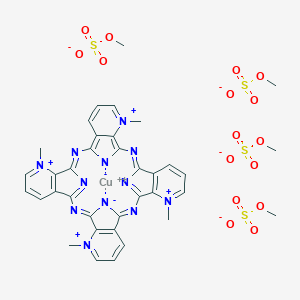
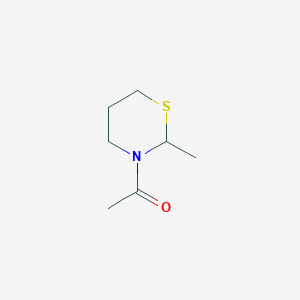
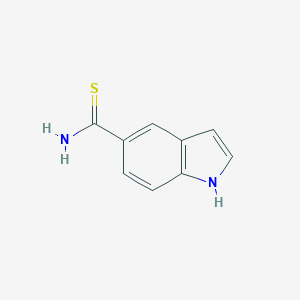
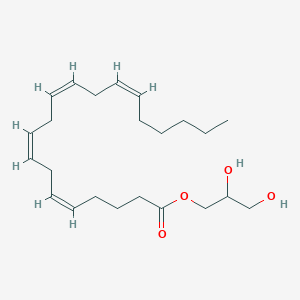
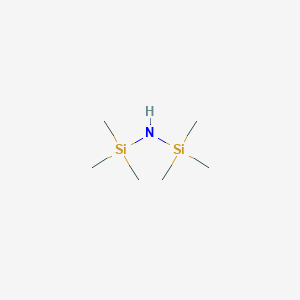
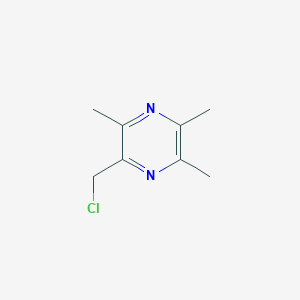
![(2E,4E,6E)-7-[5-[(4E,6E)-8-[[2-[2,4-dihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]-3-(2-phenylacetyl)oxyoxan-2-yl]-3-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)oxypropanoyl]amino]-3-methoxy-4-methylocta-4,6-dien-2-yl]-3-hydroxyoxolan-2-yl]hepta-2,4,6-trienoic acid](/img/structure/B44286.png)
![1,3-Bis[tri(propan-2-yl)silyloxy]propan-2-ol](/img/structure/B44287.png)
![5H-cyclopenta[b]pyridin-7(6H)-one](/img/structure/B44290.png)
